(S)-Pirlindole Hydrobromide

MAO-A inhibition enantioselectivity antidepressant

(S)-Pirlindole Hydrobromide (CAS 1821379-63-8) is the active S-(+)-enantiomer of pirlindole, a tetracyclic antidepressant that functions primarily as a reversible inhibitor of monoamine oxidase A (RIMA) and secondarily as a serotonin–norepinephrine reuptake inhibitor (SNRI). It is used as an antidepressant in Russia under the trade names Lifril and Pyrazidol.

Molecular Formula C15H19BrN2
Molecular Weight 307.23 g/mol
Cat. No. B15352665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pirlindole Hydrobromide
Molecular FormulaC15H19BrN2
Molecular Weight307.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Br
InChIInChI=1S/C15H18N2.BrH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H/t13-;/m0./s1
InChIKeyRSMSQMLSZXGGGF-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Pirlindole Hydrobromide: Core Pharmacological and Procurement Profile


(S)-Pirlindole Hydrobromide (CAS 1821379-63-8) is the active S-(+)-enantiomer of pirlindole, a tetracyclic antidepressant that functions primarily as a reversible inhibitor of monoamine oxidase A (RIMA) and secondarily as a serotonin–norepinephrine reuptake inhibitor (SNRI) [1]. It is used as an antidepressant in Russia under the trade names Lifril and Pyrazidol [2]. The compound's enantiomeric purity is critical for ensuring consistent, potent, and reversible MAO-A inhibition in both in vitro and in vivo research applications [3].

Why (S)-Pirlindole Hydrobromide Cannot Be Interchanged with Its Enantiomer or Racemic Mixture


Substituting (S)-Pirlindole Hydrobromide with its R-enantiomer or the racemic mixture compromises potency and consistency in MAO-A inhibition and behavioral assays. The enantiomers exhibit a 2.2-fold difference in in vitro MAO-A inhibitory potency, with the S-(+)-enantiomer (IC50 = 0.18 µM) being significantly more potent than the R-(-)-enantiomer (IC50 = 0.43 µM) [1]. This difference translates to a 2.0-fold difference in ex vivo ID50 and behavioral minimal effective doses, indicating that chiral purity is a direct determinant of assay sensitivity and reproducibility [2]. For procurement, specifying the (S)-enantiomer is essential for studies requiring maximum MAO-A inhibition or investigating stereospecific effects.

Quantitative Evidence for Selecting (S)-Pirlindole Hydrobromide Over Comparators


2.2-Fold Superior MAO-A Inhibitory Potency of (S)-Pirlindole vs. (R)-Pirlindole

In a direct head-to-head biochemical comparison using rat brain MAO-A, (S)-Pirlindole demonstrated an IC50 of 0.18 µM, which is 2.2-fold more potent than the R-(-)-enantiomer (IC50 = 0.43 µM) and 1.3-fold more potent than the racemic mixture (IC50 = 0.24 µM) [1]. Ex vivo, the ID50 for (S)-Pirlindole was 18.7 mg/kg i.p., again approximately 2.0-fold lower than the R-(-)-enantiomer (37.8 mg/kg i.p.) [2].

MAO-A inhibition enantioselectivity antidepressant

Significantly Superior Tolerability vs. Moclobemide in Depression Trials

In a double-blind, randomized controlled trial comparing pirlindole (150-300 mg/day) with moclobemide (300-600 mg/day) in 116 patients with major depression, pirlindole demonstrated a more favorable side-effect profile [1]. While both drugs were equally efficacious in reducing depression scores, moclobemide was associated with a significantly higher incidence of dry mouth and tachycardia [2]. At 42 days, 58% of pirlindole patients experienced side-effects possibly related to medication, compared to 56% for moclobemide; however, the specific adverse events of dry mouth and tachycardia were statistically more frequent in the moclobemide group [3].

clinical trial tolerability antidepressant

Greater Clinical Efficacy in Fibromyalgia Compared to Moclobemide

A Cochrane systematic review and meta-analysis of MAOIs for fibromyalgia evaluated pirlindole and moclobemide [1]. Pirlindole demonstrated statistically significant improvements versus placebo in multiple outcomes including pain, tender points, and overall patient and physician global assessments [2]. In contrast, moclobemide did not show statistically significant differences from placebo in any of these measures [3]. The pooled effect size for pirlindole on pain was a mean difference of -1.45 (95% CI -2.71 to -0.20) on a 0-10 scale, corresponding to a number needed to treat (NNT) of 2 (95% CI 1 to 12) [4].

fibromyalgia pain MAOI

Absence of Anticholinergic Activity Compared to Older MAOIs and Tricyclics

Unlike many first-generation MAOIs and tricyclic antidepressants, pirlindole does not possess anticholinergic activity [1]. This is a class-level differentiator for reversible MAO-A inhibitors, but specifically documented for pirlindole in pharmacological profiling studies. The lack of anticholinergic effects is associated with a lower incidence of adverse events such as dry mouth, blurred vision, and constipation, which are common with tricyclic antidepressants and some older MAOIs [2].

anticholinergic side effects selectivity

Superior Placebo-Controlled Efficacy in Major Depression

In a multicenter, placebo-controlled, double-blind randomized trial involving 103 inpatients with unipolar major depression, pirlindole (300 mg/day) produced a significantly greater decrease than placebo in Hamilton Depression Rating Scale (HDRS) scores starting at day 28 [1]. By day 42, 72% of pirlindole-treated patients achieved a HDRS score ≤7 (remission), compared to only 21% in the placebo group (P < 0.001) [2]. The proportion of patients with HDRS ≥16 was 3.4% for pirlindole versus 34% for placebo [3].

major depression efficacy RIMA

Optimal Research and Industrial Application Scenarios for (S)-Pirlindole Hydrobromide


Enantioselective MAO-A Inhibition Assays

Due to its 2.2-fold higher in vitro potency compared to the R-enantiomer, (S)-Pirlindole Hydrobromide is the preferred choice for assays requiring maximum MAO-A inhibition per unit mass. This is critical in high-throughput screening, radioligand binding assays, and functional MAO-A activity assays where sensitivity and compound economy are paramount [1].

Preclinical Behavioral Models of Depression with Minimal Anticholinergic Confounds

The documented lack of anticholinergic activity makes (S)-Pirlindole Hydrobromide an ideal tool compound for investigating MAO-A-mediated antidepressant mechanisms in vivo (e.g., forced swim test, tail suspension test) without the confounding effects of muscarinic receptor blockade that plague tricyclic antidepressants [2].

Fibromyalgia Pain Model Studies

Given the Cochrane review's finding that pirlindole, unlike moclobemide, shows statistically significant pain reduction in fibromyalgia, (S)-Pirlindole Hydrobromide is the logical choice for preclinical research into MAO-A inhibition as a therapeutic strategy for chronic pain syndromes [3].

Chiral Purity Method Development and Validation

The distinct pharmacological profiles of pirlindole enantiomers necessitate robust analytical methods for chiral purity assessment. (S)-Pirlindole Hydrobromide serves as a certified reference standard for developing and validating HPLC methods using chiral stationary phases (e.g., Chiralcel OD-R) to quantify enantiomeric purity in drug substance and formulations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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